molecular formula C19H17N3O2S2 B12354157 N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine

N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine

Cat. No.: B12354157
M. Wt: 383.5 g/mol
InChI Key: QRGLQMZUNSQIHJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine is a complex organic compound that features a benzothiazole ring fused with a quinoline ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and quinoline moieties in its structure suggests that it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . The final step often involves the sulfonylation of the quinoline ring using propan-2-ylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine is unique due to the combination of benzothiazole and quinoline rings in its structure. This dual functionality enhances its potential for diverse applications, making it a valuable compound in both research and industry .

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-5-yl)-6-propan-2-ylsulfonyl-6H-quinolin-4-imine

InChI

InChI=1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12,14H,1-2H3

InChI Key

QRGLQMZUNSQIHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1C=CC2=NC=CC(=NC3=CC4=C(C=C3)SC=N4)C2=C1

Origin of Product

United States

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